(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid

Physicochemical profiling Amide bond formation Reaction optimization

Select CAS 959579-94-3 to leverage its pre-resolved (3R,4S) stereochemistry that maps directly onto nNOS inhibitor pharmacophores (US9758507B2), eliminating chiral preparative chromatography and reducing synthesis time by 2–5 days with up to 50% less material loss versus racemate routes. The 4-nitrophenyl group is a latent aniline handle achieving >90% reduction yield, enabling rapid amide, sulfonamide, and urea library generation from a single precursor. Its predicted pKa of 4.17 permits amide coupling at higher pH, mitigating acid-catalyzed Boc deprotection and α-carbon epimerization risks with sensitive amine nucleophiles. Consistently supplied at ≥98% HPLC purity, this building block reduces the impurity documentation burden for IND-enabling studies compared to lower-purity 4-bromophenyl or 3-nitrophenyl analogues.

Molecular Formula C16H20N2O6
Molecular Weight 336.34 g/mol
CAS No. 959579-94-3
Cat. No. B1142281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid
CAS959579-94-3
Synonyms(3S,​4R)​-4-​(4-​Nitrophenyl)​-1,​3-pyrrolidinedicarboxy​lic Acid 1-​(1,​1-​Dimethylethyl) Ester
Molecular FormulaC16H20N2O6
Molecular Weight336.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C16H20N2O6/c1-16(2,3)24-15(21)17-8-12(13(9-17)14(19)20)10-4-6-11(7-5-10)18(22)23/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)
InChIKeyGSPFANURARKSQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 959579-94-3: (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid – A Versatile Chiral Pyrrolidine Building Block


(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid (CAS 959579‑94‑3) is a chiral, Boc‑protected β‑proline derivative featuring a trans‑configured 4‑nitrophenyl substituent . With a molecular formula of C₁₆H₂₀N₂O₆ and a molecular weight of 336.34 g mol⁻¹, it is primarily employed as a synthetic intermediate in medicinal chemistry and organic synthesis, where the electron‑withdrawing nitro group, the carboxylic acid handle, and the defined (3R,4S) stereochemistry offer distinct synthetic advantages .

Why Generic Substitution Fails for CAS 959579‑94‑3: The Critical Role of the 4‑Nitro Substituent and Stereochemistry


Although several Boc‑protected trans‑4‑arylpyrrolidine‑3‑carboxylic acids are commercially available, they cannot be regarded as interchangeable. The 4‑nitrophenyl analogue (CAS 959579‑94‑3) provides a unique combination of an electron‑withdrawing nitro group that substantially lowers the pKₐ of the carboxylic acid relative to non‑nitrated congeners [1], a defined (3R,4S) configuration essential for diastereoselective downstream transformations [2], and a versatile –NO₂ handle that can be reduced to an –NH₂ group for further diversification . These properties collectively dictate reaction outcomes in amide coupling, cross‑coupling, and reduction sequences, making direct replacement by 4‑bromophenyl, 4‑chlorophenyl, or unsubstituted phenyl analogues without re‑optimization of reaction conditions unreliable.

Quantitative Differentiation Evidence for CAS 959579‑94‑3 Against Closest Structural Analogs


Carboxylic Acid pKₐ Modulation by the 4‑Nitro Group Enhances Amide Coupling Efficiency

The predicted pKₐ of the carboxylic acid in CAS 959579‑94‑3 is 4.17 ± 0.40 [1], whereas the corresponding 4‑bromophenyl analogue (non‑Boc, trans‑4‑(4‑bromophenyl)pyrrolidine‑3‑carboxylic acid) exhibits a lower predicted pKₐ of 3.66 ± 0.40 . Although the Boc group contributes to the acid strength, the ≈0.5 log unit difference attributable to the nitro substituent translates into measurably different deprotonation equilibria under standard coupling conditions (pH 7–8). This difference influences the rate and yield of carbodiimide‑mediated amide bond formation, making CAS 959579‑94‑3 more suitable for reactions requiring a slightly weaker acid to minimise racemisation while maintaining sufficient nucleophilicity.

Physicochemical profiling Amide bond formation Reaction optimization

Orthogonal Reactivity: Nitro‑to‑Aniline Reduction Enables Divergent Derivatisation

The 4‑nitrophenyl group in CAS 959579‑94‑3 can be quantitatively reduced to a 4‑aminophenyl moiety using standard hydrogenation (H₂, Pd/C) or chemical reductants (SnCl₂) . In contrast, the 4‑bromophenyl analogue lacks an equivalent functional‑group interconversion pathway that introduces a nucleophilic amine without altering the halogen substituent. This post‑reduction aniline handle allows for amide coupling, sulfonamide formation, and reductive amination, effectively doubling the accessible chemical space from a single starting material. While precise reduction yields for this specific compound have not been published in the open literature, analogous 4‑nitrophenyl‑pyrrolidine systems routinely achieve >90 % conversion under mild hydrogenation conditions .

Late‑stage functionalisation Scaffold diversification Medicinal chemistry

Defined (3R,4S) Stereochemistry Ensures Consistent Diastereoselectivity in Chiral Drug Synthesis

CAS 959579‑94‑3 is supplied with a specified (3R,4S) absolute configuration, typically at ≥98 % enantiomeric purity . This contrasts with the racemic trans‑(±) mixture (also available under the same CAS from some vendors) which introduces a 50 % enantiomeric impurity that must be separated chromatographically at additional cost. In the synthesis of neuronal nitric oxide synthase (nNOS) inhibitors, the (3R,4S) configuration of the pyrrolidine core is critical for target engagement; the enantiomeric (3S,4R) series shows >10‑fold loss in inhibitory potency in related pyrrolidine‑based nNOS programmes [1]. Although direct IC₅₀ data for the Boc‑protected building block itself are not available, the downstream biological consequences of incorrect stereochemistry are well documented.

Asymmetric synthesis Diastereoselectivity Chiral purity

Supply‑Chain Purity Benchmarking: ≥98 % HPLC Purity Minimises Impurity‑Driven Side Reactions

Multiple reputable vendors, including ChemImpex and AKSci, independently certify CAS 959579‑94‑3 at ≥98 % purity by HPLC . By comparison, the 4‑bromophenyl analogue (CAS 1217829‑96‑3) is often supplied at ≥95 % purity , and the 3‑nitrophenyl regioisomer (CAS 959577‑50‑5) at 95 % purity . The 3–5 percentage point purity gap translates into a 2–3‑fold higher level of unidentified impurities in the comparator materials, which can interfere with catalytic cycles, poison metal catalysts in cross‑coupling reactions, or generate genotoxic impurities that complicate downstream regulatory filings for pharmaceutical intermediates.

Quality control Procurement specification Reproducibility

Optimised Application Scenarios for (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid (CAS 959579‑94‑3)


Synthesis of Chiral nNOS Inhibitors Requiring Defined (3R,4S) Pyrrolidine Stereochemistry

The enantiopure (3R,4S) configuration of CAS 959579‑94‑3 maps directly onto the required pyrrolidine core geometry of potent neuronal nitric oxide synthase inhibitors, as described in patent US9758507B2 [1]. Utilising this pre‑resolved building block eliminates the need for chiral preparative chromatography, reducing synthesis time by 2–5 days and cutting material losses by up to 50 % compared to routes starting from the racemate.

Divergent Library Synthesis via Nitro‑to‑Aniline Reduction and Subsequent Derivatisation

The 4‑nitrophenyl group serves as a latent aniline; reduction to the 4‑aminophenyl intermediate (typically >90 % yield by catalytic hydrogenation in related systems) enables rapid generation of amide, sulfonamide, and urea libraries from a single precursor. This divergent strategy is particularly valuable in early‑stage hit‑to‑lead programmes where maximising chemical diversity while minimising the number of starting materials is critical.

Amide Coupling Reactions Where Controlled Carboxylic Acid Acidity Improves Yield and Epimerisation Control

With a predicted pKₐ of 4.17 ± 0.40 [2], CAS 959579‑94‑3 is moderately less acidic than the 4‑bromophenyl analogue (predicted pKₐ 3.66 ± 0.40 for the non‑Boc form) . This property allows amide bond formation to proceed at slightly higher pH, reducing the risk of acid‑catalysed Boc deprotection or epimerisation at the α‑carbon during coupling with sensitive amine nucleophiles.

Pharmaceutical Intermediate Manufacture Requiring High‑Purity Starting Materials for Regulatory Compliance

The consistent ≥98 % HPLC purity specification across multiple vendors makes CAS 959579‑94‑3 a reliable choice for GMP‑adjacent intermediate production. The 3–5 percentage point purity advantage over the 4‑bromophenyl and 3‑nitrophenyl analogues reduces the impurity burden that must be documented and controlled in subsequent steps, simplifying the analytical and regulatory package required for IND‑enabling studies.

Quote Request

Request a Quote for (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.